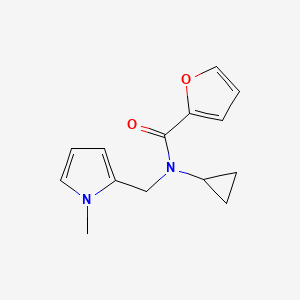

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

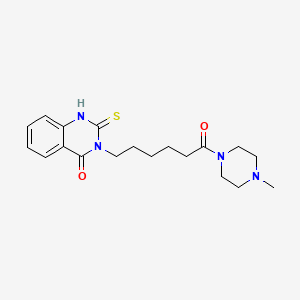

“4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a type of pyridine, a heterocyclic aromatic organic compound . The “tributylstannyl” part indicates the presence of a tin (Sn) atom bonded to three butyl groups . The “methyl ester” part suggests that it is an ester, a class of organic compounds that are derived from carboxylic acids and alcohols .

Chemical Reactions Analysis

Esters, including “4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester”, can undergo a variety of chemical reactions. One common type of reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water . Other reactions could involve the tributylstannyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester” would be influenced by its molecular structure. For instance, it would likely be a solid at room temperature, given the presence of the large tributylstannyl group . Its solubility in various solvents would depend on the polarity of the molecule .科学的研究の応用

Synthesis and Functionalization

- 4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester is employed in the synthesis of functionalized pyridines. Sauer and Heldmann (1998) demonstrated that this compound can be transformed into various functionalized pyridines through Pd-catalyzed acylation, arylation, and halogenation processes (Sauer & Heldmann, 1998).

Precursor for Heterocyclic Compounds

- It serves as an intermediate in the preparation of heterocyclic compounds. Reginato et al. (1995) showed that it can be used to prepare 4-stannylated five-membered N- and O- heterocycles (Reginato et al., 1995).

Polymer Functionalization

- This ester is also used in the functionalization of polymers. Dalil et al. (2000) illustrated its use in the creation of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, providing a novel approach to modify polymer properties (Dalil et al., 2000).

Formation of Pyrrolinones

- It's a precursor in the stereocontrolled synthesis of 4-stannylated pyrrolinones, as shown by Reginato et al. (1998), highlighting its utility in creating complex organic structures (Reginato et al., 1998).

Application in Mesoporous Materials

- Oikawa et al. (2000) explored its use in the preparation of mesoporous organic-inorganic hybrid gels, showcasing its potential in material science applications (Oikawa et al., 2000).

Catalytic Applications

- Additionally, its use as a catalyst in chemical reactions has been documented. Nicponski (2014) described its catalytic action in lactonizing esters, emphasizing its role in facilitating chemical transformations under neutral conditions (Nicponski, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-tributylstannylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6NO2.3C4H9.Sn/c1-10-7(9)6-4-2-3-5-8-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUWIXCWQPYIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)-2-pyridinecarboxylic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)